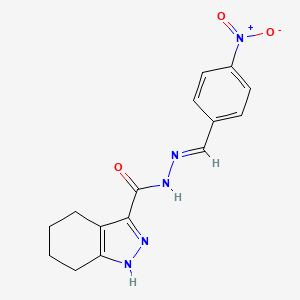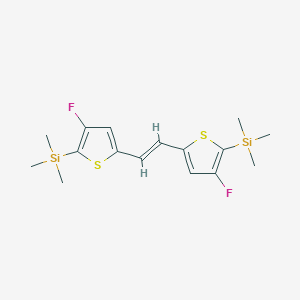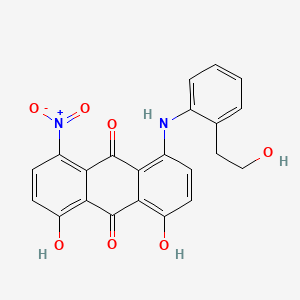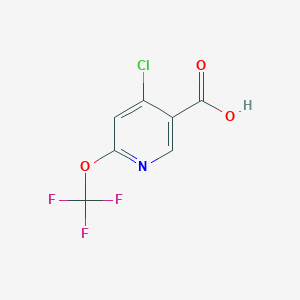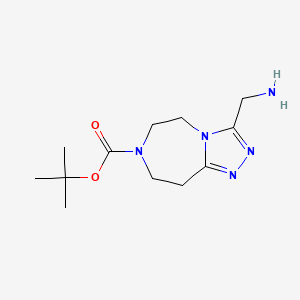
2-Chloro-1,5-dihydroxyanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1,5-dihydroxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound, with the molecular formula C14H7ClO4, is characterized by the presence of chlorine and hydroxyl groups attached to the anthracene core, which significantly influences its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sulfonation Method: One common method involves the sulfonation of anthraquinone using sulfuric acid and mercury sulfate as a catalyst.
Benzoic Acid Method: Another method uses benzoic acid as a starting material. The process involves sulfonation, alkaline fusion, acidification, condensation, and cyclization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced anthracene derivatives.
Substitution: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products
Oxidation Products: Various oxidized anthraquinone derivatives.
Reduction Products: Reduced anthracene derivatives.
Substitution Products: Substituted anthracene derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1,5-dihydroxyanthracene-9,10-dione has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Chloro-1,5-dihydroxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to DNA and proteins, affecting their function and leading to cellular responses.
Pathways Involved: It can induce oxidative stress and apoptosis in cancer cells, making it a potential candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-1,5-dihydroxyanthracene-9,10-dione can be compared with other anthraquinone derivatives:
1,5-Dihydroxyanthraquinone: Similar in structure but lacks the chlorine atom, which affects its reactivity and applications.
9,10-Dihydroxyanthracene: Another related compound, differing in the position of hydroxyl groups and lacking chlorine.
Emodic Acid: A derivative with additional hydroxyl groups, showing different biological activities.
Conclusion
This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject for ongoing research and development.
Eigenschaften
CAS-Nummer |
61601-42-1 |
|---|---|
Molekularformel |
C14H7ClO4 |
Molekulargewicht |
274.65 g/mol |
IUPAC-Name |
2-chloro-1,5-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H7ClO4/c15-8-5-4-7-11(14(8)19)13(18)6-2-1-3-9(16)10(6)12(7)17/h1-5,16,19H |
InChI-Schlüssel |
WMILTKDCSNTJEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=C(C=C3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-[(2R,4S,5R)-4-hydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl phosphono hydrogen phosphate](/img/structure/B13140871.png)
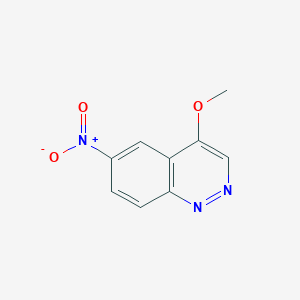
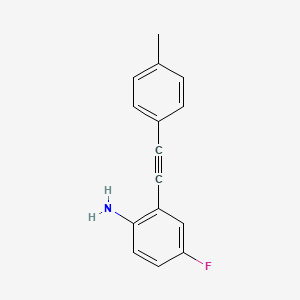
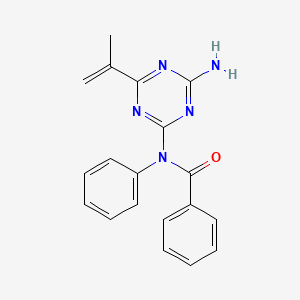
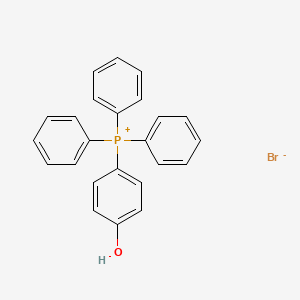
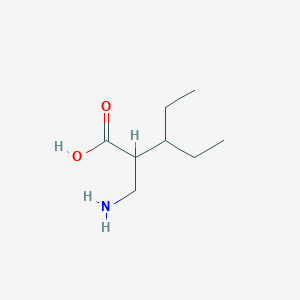
![6-Bromo-3-methylimidazo[1,2-a]pyrazine](/img/structure/B13140906.png)
